molecular formula C23H18O2 B12913488 2-Methoxy-3,4,5-triphenylfuran CAS No. 31554-21-9

2-Methoxy-3,4,5-triphenylfuran

Cat. No.: B12913488
CAS No.: 31554-21-9
M. Wt: 326.4 g/mol
InChI Key: YADFAQNPHWZUGK-UHFFFAOYSA-N
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Description

2-Methoxy-3,4,5-triphenylfuran is a chemical compound with the molecular formula C24H20O2 . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of three phenyl groups and a methoxy group attached to the furan ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,4,5-triphenylfuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,4,5-triphenylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the furan ring itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-Methoxy-3,4,5-triphenylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals with specific biological activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4,5-triphenylfuran involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. For example, furan derivatives are known to interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-3,4,5-triphenylfuran is unique due to its specific combination of methoxy and phenyl groups attached to the furan ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.

Biological Activity

2-Methoxy-3,4,5-triphenylfuran is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a furan ring substituted with three phenyl groups and a methoxy group. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) were determined using the XTT assay method, showing promising results compared to standard antifungal agents.

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
Candida albicans3216 (Fluconazole)
Aspergillus niger6432 (Itraconazole)

This table summarizes the antimicrobial efficacy of this compound against selected pathogens .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases. The compound's mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes : The compound has been reported to inhibit enzymes involved in inflammation and microbial growth.
  • Receptor Binding : It shows affinity for specific receptors that mediate cellular responses to inflammation and infection.
  • Oxidative Stress Reduction : The methoxy group enhances its antioxidant capacity, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of Candida species. Results indicated a significant reduction in fungal viability at concentrations lower than those required for conventional antifungal treatments .

Case Study 2: Anti-inflammatory Effects

A study involving human cell lines demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers after exposure to lipopolysaccharide (LPS), indicating its potential as a therapeutic agent for inflammatory conditions .

Properties

CAS No.

31554-21-9

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-methoxy-3,4,5-triphenylfuran

InChI

InChI=1S/C23H18O2/c1-24-23-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22(25-23)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

YADFAQNPHWZUGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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